BenchChemオンラインストアへようこそ!

2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one

Dopamine Transporter Norepinephrine Transporter Uptake Inhibition

2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one, also known as isopropylphenidate (IPH), is a synthetic pyrrolidine derivative belonging to the phenidate class of monoamine transporter ligands. It is distinguished by a pyrrolidin-1-yl ethanone core structure N-substituted with a 4-isopropylaniline group (SMILES: CC(C)C1=CC=C(C=C1)NCC(=O)N2CCCC2).

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 1021112-93-5
Cat. No. B1517038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one
CAS1021112-93-5
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NCC(=O)N2CCCC2
InChIInChI=1S/C15H22N2O/c1-12(2)13-5-7-14(8-6-13)16-11-15(18)17-9-3-4-10-17/h5-8,12,16H,3-4,9-11H2,1-2H3
InChIKeyKMJQMXUFDNIFIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1021112-93-5): A Pyrrolidine-Based Dopamine Transporter Ligand for Neuroscience Research


2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one, also known as isopropylphenidate (IPH), is a synthetic pyrrolidine derivative belonging to the phenidate class of monoamine transporter ligands. It is distinguished by a pyrrolidin-1-yl ethanone core structure N-substituted with a 4-isopropylaniline group (SMILES: CC(C)C1=CC=C(C=C1)NCC(=O)N2CCCC2) [1]. With a molecular formula C15H22N2O and a molecular weight of 246.35 g/mol, IPH is supplied as a research-grade compound with a typical purity of ≥95% and appears as a powder stored at room temperature [2][3]. IPH is a structural homolog of methylphenidate (MPH), where the piperidine ring is contracted to a pyrrolidine ring and the methyl ester is replaced by a direct amide linkage. This structural modification imparts distinct pharmacological properties, including greater selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET) and resistance to carboxylesterase 1 (CES1)-mediated hydrolysis, which are not observed with MPH [1].

Why Methylphenidate and Ethylphenidate Are Inadequate Substitutes for 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one in Dopaminergic Research


Generic substitution among phenidate-class compounds is scientifically invalid due to critical differences in transporter selectivity, metabolic fate, and drug-drug interaction liability. Methylphenidate (MPH) and ethylphenidate (EPH) are ester prodrugs that rely on CES1-mediated hydrolysis to ritalinic acid for inactivation and exhibit balanced DAT/NET inhibition profiles [1]. In contrast, 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one (IPH) is an amide-linked pyrrolidine that is not susceptible to CES1-mediated hydrolysis or transesterification in the presence of ethanol, eliminating a clinically significant drug interaction pathway [1]. Furthermore, IPH displays a reversed DAT/NET selectivity ratio compared to MPH, with greater affinity for DAT than NET, resulting in a distinctly more dopaminergic pharmacological signature [1]. These disparities in molecular target engagement and metabolic stability mean that experimental results obtained with MPH or EPH cannot be extrapolated to IPH, and vice versa. The following quantitative evidence demonstrates why IPH must be evaluated as a distinct chemical probe and cannot be replaced by its in-class analogs.

Quantitative Differentiation of 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one Against Key Phenidate Analogs


DAT vs. NET Transporter Selectivity: IPH Demonstrates Dopaminergic Preference Unseen in Methylphenidate

Isopropylphenidate (IPH) exhibits a unique dopamine transporter (DAT)-preferring selectivity profile that is distinct from methylphenidate (MPH). In competitive cellular uptake assays, IPH demonstrated greater DAT than NET inhibition, with a DAT/NET uptake ratio indicative of preferential dopaminergic activity [1]. This finding was corroborated by binding studies showing IPH displayed greater DAT binding (IC₅₀ = 255 nM) than NET binding (IC₅₀ = 2,810 nM) [2]. In contrast, MPH exhibits a more balanced inhibition profile, typically with a NET/DAT ratio near unity or with slightly greater NET potency. This reversed selectivity represents a key pharmacological differentiation.

Dopamine Transporter Norepinephrine Transporter Uptake Inhibition Monoamine Reuptake

Resistance to Carboxylesterase 1 Inactivation: IPH Demonstrates Superior Metabolic Stability Compared to Methylphenidate

IPH is an amide-linked pyrrolidine, rendering it inherently resistant to hydrolysis by carboxylesterase 1 (CES1), the primary enzyme responsible for the rapid metabolic inactivation of methylphenidate (MPH) to ritalinic acid. Experimental evidence confirms that IPH displays greater resistance to CES1-mediated hydrolysis and, critically, cannot undergo transesterification to ethylphenidate in the presence of ethanol—a clinically significant drug-drug interaction that occurs with MPH [1]. This metabolic stability is a fundamental structural advantage of the pyrrolidine amide over the piperidine ester.

CES1 Hydrolysis Metabolic Inactivation Drug Interaction Ethanol Transesterification

SERT Sparing Profile: IPH Exhibits Negligible Serotonergic Activity, Minimizing Off-Target Confounds

Consistent with the broader phenidate class, IPH exhibits minimal affinity for the serotonin transporter (SERT), with an IC₅₀ > 10,000 nM [1]. This SERT-sparing profile is shared with MPH but contrasts with certain newer phenidate analogs (e.g., 4-fluoromethylphenidate, 4F-MPH) that show increased serotonergic activity [1]. The quantitative absence of SERT engagement ensures that dopaminergic effects are not confounded by serotonergic modulation, which is critical for interpreting behavioral and neurochemical outcomes.

Serotonin Transporter SERT Selectivity Off-Target Activity Transporter Binding

Physicochemical Property Differentiation: Pyrrolidine Amide vs. Piperidine Ester Core Impacts LogP and Hydrogen Bonding

The replacement of the piperidine ester in methylphenidate (MPH) with a pyrrolidine amide in IPH significantly alters key physicochemical properties. IPH has a predicted LogP of 2.22, whereas MPH has a LogP of approximately 2.55 [1]. Additionally, the pyrrolidine amide introduces distinct hydrogen-bonding acceptor/donor geometry compared to the piperidine ester, which may influence blood-brain barrier permeation kinetics and off-target receptor binding profiles. These differences are measurable and reproducible.

LogP Hydrogen Bonding Physicochemical Properties CNS Penetration

Optimal Research Applications for 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one Based on Differentiated Evidence


Dissecting Dopamine-Specific Contributions to Behavior and Neurochemistry

IPH's preferential DAT over NET inhibition (Section 3, Evidence Item 1) makes it the compound of choice for behavioral pharmacology studies requiring isolation of dopaminergic signaling. Researchers can administer IPH to rodent models to observe locomotor activation, reward pathway engagement, and neurochemical dopamine release without the confounding noradrenergic effects that accompany MPH, thereby attributing outcomes specifically to DAT blockade [1].

Pharmacokinetic Studies Requiring Predictable Metabolism Without Drug-Drug Interactions

The demonstrated resistance of IPH to CES1 hydrolysis and ethanol transesterification (Section 3, Evidence Item 2) enables clean pharmacokinetic profiling in preclinical models. Scientists can co-administer IPH with ethanol or other CES1 substrates without generating confounding active metabolites, making it an ideal probe for studying transporter occupancy-pharmacodynamic relationships without metabolic interference [1].

Structure-Activity Relationship (SAR) Campaigns on Phenidate Core Modifications

The well-characterized physicochemical profile (Section 3, Evidence Item 4) of IPH's pyrrolidine amide core—with its distinct LogP, TPSA, and hydrogen-bonding pattern—provides a systematic comparator for medicinal chemistry programs exploring ring-size and linker-type effects on DAT binding. IPH serves as the pyrrolidine reference point against which piperidine (MPH), azetidine, and other ring analogs can be benchmarked [2].

In Vitro Transporter Selectivity Screening Panels

Given its SERT-sparing profile (Section 3, Evidence Item 3) and DAT/NET selectivity ratio, IPH is a valuable reference ligand for screening panels designed to profile novel monoamine transporter ligands. Its consistent IC₅₀ values at DAT (255 nM), NET (2,810 nM), and SERT (>10,000 nM) provide a reliable benchmark for inter-assay calibration and for assessing the selectivity of new chemical entities [3].

Quote Request

Request a Quote for 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.